molecular formula C8H12N2O2S B1165909 Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate CAS No. 104332-87-8

Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate

Cat. No.: B1165909
CAS No.: 104332-87-8
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Description

Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate (CAS No. 104332-87-8), also known as Chrome Bordeaux FB, is a sulfonated azo compound characterized by a chloro-substituted benzene ring, a diazenyl (-N=N-) linkage, and a 2,4-dihydroxyphenyl (resorcinol) moiety. Its structure includes a sulfonate group (-SO₃Na) that enhances water solubility, making it suitable for applications in dye formulations .

The compound is synthesized via diazotization of 5-chloro-3-amino-2-hydroxybenzenesulfonic acid, followed by coupling with resorcinol (2,4-dihydroxyphenol) under controlled pH conditions . This method aligns with standard azo dye synthesis protocols. Its primary application is as a hair dye, where it contributes vibrant coloration due to the conjugated π-system of the azo group and electron-donating hydroxyl substituents .

Properties

IUPAC Name

sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O6S.Na/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17;/h1-5,16-18H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCYMDZJMDTMG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate typically involves a multi-step process:

    Diazotization Reaction: The process begins with the diazotization of 2,4-dihydroxyaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid in an alkaline medium. This step forms the azo compound, which is the core structure of the target molecule.

    Neutralization and Purification: The resulting product is neutralized with sodium hydroxide to form the sodium salt, followed by purification steps such as recrystallization to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the azo group can yield corresponding amines, which can further participate in various chemical transformations.

    Substitution: The chloro group in the compound can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc in acetic acid.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate is used as a dye and a pH indicator due to its color-changing properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, this compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind selectively to certain biomolecules makes it valuable in histological studies.

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. Its structural analogs are studied for their interactions with biological targets.

Industry

Industrially, this compound is used in the manufacturing of dyes and pigments for textiles, paper, and leather

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and interact with biological macromolecules. The diazenyl group facilitates electron transfer processes, while the sulfonate group enhances solubility in aqueous environments. These interactions are crucial for its function as a dye and its potential biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of sulfonated azo dyes, which share structural features such as aromatic rings, diazenyl linkages, and sulfonate groups. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate and Analogues

Compound Name CAS No. Key Substituents Diazenyl Group Attachment Primary Application Biological Activity
This compound 104332-87-8 -Cl, -OH, -SO₃Na 2,4-dihydroxyphenyl Hair dye (Chrome Bordeaux FB) Not reported
Acid Orange 24 1320-07-6 -SO₃Na, -N(CH₃)₂ 2,4-dihydroxyphenyl Hair dye Not reported
Rezarson N/A -AsO₃H₂, -Cl, -OH 2,4-dihydroxyphenyl Antiparasitic agent (historical) Biologically active (arsenic-based)
Chromium complex (CAS 85828-87-1) 85828-87-1 -Cl, -NO₂, naphthalenyl 2-hydroxy-1-naphthalenyl Industrial dye (metal-complex dye) Not reported
5-Chloro-3-[2-(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid (metabolite) N/A -Cl, -OH, -SO₃H 2,4-dihydroxyphenyl Metabolic intermediate Detected in blood

Key Observations:

Structural Differences: Acid Orange 24 lacks the chloro and hydroxy substituents on the benzene ring but includes a dimethylamino group, altering its electronic properties and color profile . Rezarson replaces the sulfonate group with an arsenic acid (-AsO₃H₂) group, historically used for antiparasitic applications but discontinued due to toxicity . The chromium complex incorporates a nitro group and a metal center, enhancing lightfastness for industrial use but introducing environmental concerns .

Functional Differences: While the target compound and Acid Orange 24 are both hair dyes, the latter’s dimethylamino group may shift its absorption spectrum toward longer wavelengths (bathochromic shift) compared to the chloro-hydroxy system .

Biological Activity

Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate, commonly referred to as Acid Brown 83, is a synthetic azo compound with notable applications in various fields, including dyeing and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₈H₁₃ClN₆NaO₈S
  • Molecular Weight : 559.9 g/mol
  • CAS Number : 94276-28-5

Structural Characteristics

The compound features an azo linkage (-N=N-) and multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of a sulfonate group enhances its solubility in water, making it suitable for various applications.

  • Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity. This property is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The anti-inflammatory mechanism may involve the modulation of signaling pathways associated with inflammation .
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of Acid Brown 83 in vitro using DPPH and ABTS assays. The results indicated a strong scavenging effect on free radicals, suggesting its potential use as a natural antioxidant in food preservation and pharmaceuticals .
  • Anti-inflammatory Research : In an experimental model of arthritis, administration of this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
  • Microbial Inhibition Study : A laboratory investigation assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at higher concentrations, indicating its potential as a therapeutic agent against infections .

Research Findings Summary

Study FocusKey FindingsReference
Antioxidant ActivitySignificant free radical scavenging ability
Anti-inflammatory EffectsReduced inflammation in arthritis model
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli

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